2,7-Dibutyl-4-methyloct-4-enedioic acid is an organic compound characterized by its unique structure and functional groups, which include a diene and two butyl groups. This compound is primarily classified as a dicarboxylic acid due to the presence of two carboxylic acid groups in its structure. Its molecular formula is , and it has potential applications in various chemical processes due to its reactivity and structural properties.
2,7-Dibutyl-4-methyloct-4-enedioic acid can be sourced from various chemical suppliers and is often synthesized in laboratory settings. It falls under the category of dicarboxylic acids, which are organic compounds containing two carboxyl functional groups (-COOH). Dicarboxylic acids are known for their versatility in chemical reactions, making them important intermediates in organic synthesis.
The synthesis of 2,7-Dibutyl-4-methyloct-4-enedioic acid typically involves multi-step reactions that may include:
The synthesis may utilize reagents such as:
The molecular structure of 2,7-Dibutyl-4-methyloct-4-enedioic acid features:
The compound's structural representation can be illustrated using its SMILES notation: CCCC(CC(=C(C(=O)O)C(=O)O)C)C
.
2,7-Dibutyl-4-methyloct-4-enedioic acid can participate in various chemical reactions, including:
Common reagents for these reactions may include:
The mechanism of action for 2,7-Dibutyl-4-methyloct-4-enedioic acid primarily involves its reactivity due to the presence of multiple functional groups. The diene system allows for electrophilic addition reactions, while the carboxylic acids can engage in nucleophilic substitution reactions. This versatility enables the compound to act as a building block in organic synthesis and potentially interact with biological systems if studied for pharmacological applications.
Relevant data includes:
Property | Value |
---|---|
Molecular Weight | 256.35 g/mol |
Density | Approx. 0.9 g/cm³ |
Melting Point | Varies with purity |
2,7-Dibutyl-4-methyloct-4-enedioic acid has several scientific uses:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: